2-(2,5-Difluoro-4-methylphenyl)acetic acid
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Overview
Description
2-(2,5-Difluoro-4-methylphenyl)acetic acid is an organic compound with the molecular formula C9H8F2O2 and a molecular weight of 186.16 g/mol It is a derivative of phenylacetic acid, where the phenyl ring is substituted with two fluorine atoms at the 2 and 5 positions and a methyl group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Difluoro-4-methylphenyl)acetic acid typically involves the introduction of fluorine atoms and a methyl group onto the phenylacetic acid backbone. One common method is the electrophilic aromatic substitution reaction, where fluorine atoms are introduced using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These could include continuous flow processes and the use of cheaper and more readily available reagents. The specifics of industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Difluoro-4-methylphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The fluorine atoms and the methyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acid derivatives, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
2-(2,5-Difluoro-4-methylphenyl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used to study the effects of fluorine substitution on biological activity.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,5-Difluoro-4-methylphenyl)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable tool in drug discovery .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Difluorophenylacetic acid
- 4-Methylphenylacetic acid
- 2-Fluoro-4-methylphenylacetic acid
Uniqueness
2-(2,5-Difluoro-4-methylphenyl)acetic acid is unique due to the specific arrangement of fluorine atoms and the methyl group on the phenyl ring. This unique substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .
Properties
IUPAC Name |
2-(2,5-difluoro-4-methylphenyl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c1-5-2-8(11)6(3-7(5)10)4-9(12)13/h2-3H,4H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRFVKQDMWWDUPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)CC(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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